Potassium [2-fluoro-5-(trifluoromethoxy)phenyl]trifluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium [2-fluoro-5-(trifluoromethoxy)phenyl]trifluoroborate is an organotrifluoroborate compound widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is valued for its stability, ease of handling, and ability to form carbon-carbon bonds under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of potassium [2-fluoro-5-(trifluoromethoxy)phenyl]trifluoroborate typically involves the reaction of the corresponding boronic acid with potassium bifluoride (KHF2). This method is efficient and provides high yields of the desired product . The reaction conditions generally include:
Solvent: A polar solvent such as methanol or ethanol.
Temperature: Room temperature to slightly elevated temperatures.
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for scalability, safety, and cost-effectiveness. Key considerations include:
Batch vs. Continuous Processing: Depending on the production scale, batch processing may be preferred for smaller quantities, while continuous processing is more efficient for large-scale production.
Purification: The product is typically purified using crystallization or recrystallization techniques to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
Potassium [2-fluoro-5-(trifluoromethoxy)phenyl]trifluoroborate primarily undergoes:
Suzuki–Miyaura Coupling: This reaction forms carbon-carbon bonds between aryl or vinyl halides and organoboron compounds in the presence of a palladium catalyst.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.
Common Reagents and Conditions
Catalysts: Palladium-based catalysts are commonly used in Suzuki–Miyaura coupling reactions.
Solvents: Polar solvents such as ethanol, methanol, or water are typically used.
Temperature: Reactions are usually conducted at room temperature to moderate temperatures.
Major Products
The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in pharmaceuticals, agrochemicals, and materials science.
Scientific Research Applications
Potassium [2-fluoro-5-(trifluoromethoxy)phenyl]trifluoroborate has a wide range of applications in scientific research:
Chemistry: Used extensively in the synthesis of complex organic molecules through Suzuki–Miyaura coupling reactions.
Biology: Employed in the development of biologically active compounds and drug candidates.
Medicine: Utilized in the synthesis of pharmaceuticals, particularly in the creation of molecules with potential therapeutic effects.
Industry: Applied in the production of advanced materials, including polymers and electronic materials.
Mechanism of Action
The mechanism of action of potassium [2-fluoro-5-(trifluoromethoxy)phenyl]trifluoroborate in Suzuki–Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The organotrifluoroborate transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Potassium [2-fluoro-5-(trifluoromethoxy)phenyl]trifluoroborate is unique compared to other organotrifluoroborates due to its specific functional groups, which impart distinct reactivity and stability. Similar compounds include:
Potassium phenyltrifluoroborate: Lacks the fluoro and trifluoromethoxy substituents, resulting in different reactivity.
Potassium [2-methylphenyl]trifluoroborate: Contains a methyl group instead of the fluoro and trifluoromethoxy groups, affecting its electronic properties and reactivity.
These comparisons highlight the unique properties of this compound, making it a valuable reagent in various chemical transformations.
Properties
IUPAC Name |
potassium;trifluoro-[2-fluoro-5-(trifluoromethoxy)phenyl]boranuide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BF7O.K/c9-6-2-1-4(16-7(10,11)12)3-5(6)8(13,14)15;/h1-3H;/q-1;+1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZNYXDSLQPBWGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=C(C=CC(=C1)OC(F)(F)F)F)(F)(F)F.[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BF7KO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.